(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative supplied as the hydrochloride salt with a molecular formula of C₆H₁₄ClNO₂, a molecular weight of 167.63 g/mol, and two defined stereocenters at positions 3 (R) and 5 (S). The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, and is classified as a research-use-only chiral building block with documented relevance to medicinal chemistry scaffold elaboration and asymmetric synthesis applications.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 1955474-68-6
Cat. No. B2475168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride
CAS1955474-68-6
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCOCC1CC(CN1)O.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
InChIKeyKNMOZBOMDXHCKW-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol Hydrochloride (CAS 1955474-68-6): Compound Class, Physicochemical Identity, and Procurement Context


(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative supplied as the hydrochloride salt with a molecular formula of C₆H₁₄ClNO₂, a molecular weight of 167.63 g/mol, and two defined stereocenters at positions 3 (R) and 5 (S) [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, and is classified as a research-use-only chiral building block with documented relevance to medicinal chemistry scaffold elaboration and asymmetric synthesis applications .

Why In-Class Substitution of (3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol Hydrochloride Fails: Stereochemistry, Salt Form, and Functional Group Determinants


This compound cannot be freely interchanged with its closest analogs because three orthogonal differentiation axes converge: (i) the cis (3R,5S) stereochemistry produces distinct spatial orientation of the 3-hydroxyl and 5-methoxymethyl groups relative to the trans (3R,5R) diastereomer (CAS 1147110-59-5), altering hydrogen-bonding geometry and molecular recognition [1]; (ii) the hydrochloride salt form provides defined stoichiometry, enhanced aqueous solubility, and improved long-term stability versus the free base (CAS 340740-51-4), which is critical for reproducible solution-phase chemistry ; and (iii) the methoxymethyl ether at C5 confers different steric and electronic properties compared to the hydroxymethyl analog (CAS 478922-47-3), modulating reactivity in downstream functionalization. Selecting the incorrect stereoisomer or salt form introduces uncontrolled variables in chiral synthesis, biological assay reproducibility, and SAR interpretation—directly compromising experimental validity [2].

Quantitative Differentiation Evidence for (3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol Hydrochloride Relative to Closest Analogs


Stereochemical Differentiation: Cis-(3R,5S) vs. Trans-(3R,5R) Diastereomer — Impact on Molecular Geometry and Chiral Induction Outcomes

The (3R,5S) configuration places the 3-hydroxyl and 5-methoxymethyl substituents in a cis relationship on the pyrrolidine ring, whereas the (3R,5R) diastereomer (CAS 1147110-59-5) adopts a trans arrangement. This stereochemical difference produces fundamentally distinct three-dimensional presentations of hydrogen-bond donor/acceptor groups. In the broader class of 2,5-disubstituted pyrrolidines, trans-configured systems have been extensively validated as chiral auxiliaries achieving >95% diastereomeric excess (de) in asymmetric alkylation reactions, while cis-configured pyrrolidine organocatalysts have recently been demonstrated to deliver up to >99% enantiomeric excess (ee) in asymmetric Michael additions [1][2]. The cis vs. trans geometry also alters the dipole moment; cis-2,5-disubstituted pyrrolidines exhibit significantly larger net dipole moments than their trans counterparts, directly affecting chromatographic behavior, solubility in polar media, and intermolecular binding interactions [3].

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Salt Form Selection: Hydrochloride Salt (CAS 1955474-68-6) vs. Free Base (CAS 340740-51-4) — Handling, Solubility, and Stoichiometric Reproducibility

The hydrochloride salt form provides a defined 1:1 stoichiometric ratio of the pyrrolidine core to HCl, ensuring precise mass-based calculations for solution preparation. The free base (CAS 340740-51-4, molecular weight 131.17 g/mol) lacks this counterion, making it susceptible to variable protonation states depending on solvent and pH conditions. In the broader pyrrolidine class, conversion from free base to hydrochloride salt predictably increases aqueous solubility and transforms physical form from a hygroscopic free-flowing liquid to a more easily handled solid or semi-solid with improved long-term storage stability . The target compound is documented as an oil requiring refrigerated storage at 4 °C, which is characteristic of the hydrochloride form of low-molecular-weight pyrrolidine alcohols and contrasts with related free bases that are typically stored at room temperature under desiccation [1].

Salt Selection Solubility Formulation Reproducibility

Functional Group Differentiation: Methoxymethyl Ether vs. Hydroxymethyl Substituent — Steric Bulk, Hydrogen Bonding, and Metabolic Stability Implications

The methoxymethyl (-CH₂OCH₃) substituent at C5 is a protected hydroxymethyl group that introduces additional steric bulk, altered lipophilicity, and modified hydrogen-bonding capacity compared to the free hydroxymethyl analog (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 478922-47-3). The methoxymethyl ether replaces a hydrogen bond donor (-OH) with a methyl group, reducing the H-bond donor count while retaining an H-bond acceptor (the ether oxygen). This substitution is commonly employed in medicinal chemistry to modulate membrane permeability and metabolic stability of pyrrolidine-containing lead compounds. The hydroxymethyl analog has an established application precedent as an intermediate in the preparation of azabenzofuranyl compounds as MEK kinase inhibitors , demonstrating that the (3R,5S)-5-substituted pyrrolidin-3-ol scaffold is a validated pharmacophoric element. The methoxymethyl variant provides a more lipophilic, metabolically shielded alternative for SAR exploration of the same target space [1].

Functional Group Interconversion SAR Drug Discovery Building Block

Physical Form and Storage Differentiation: Oil (4 °C) vs. Solid Analogs — Implications for Weighing Accuracy, Automation, and Long-Term Stability

The target hydrochloride salt is documented by American Elements as an oil requiring storage at 4 °C, with GHS hazard statements H302, H315, H319, and H335 (acute oral toxicity, skin irritation, eye irritation, respiratory irritation) [1]. This physical form contrasts with many related pyrrolidine hydrochloride salts that appear as crystalline solids or powders at ambient temperature. The oil form presents specific handling considerations: volumetric dispensing may be less accurate than gravimetric weighing of a solid for sub-milligram quantities; automated compound management systems calibrated for solids may require different protocols. However, the oil form also eliminates the need for sonication or heating during dissolution in organic solvents, potentially streamlining reaction setup. The explicit GHS classification provides a defined safety profile absent from less thoroughly characterized comparator compounds, supporting compliant laboratory workflows under OSHA and REACH frameworks [1].

Compound Handling Automated Weighing Stability

Chiral Scaffold Precedent: (3R,5S)-Configured Pyrrolidines in Metalloprotease Inhibitor Patents — Scaffold Validation Beyond Chiral Auxiliary Use

The (3R,5S) pyrrolidine stereochemical framework is explicitly claimed in granted patents as a scaffold element in metalloprotease inhibitors. US Patent 6,660,738 (Hoffmann-La Roche) discloses pyrrolidine derivatives including compounds bearing the (3R,5S) configuration as inhibitors of zinc metalloproteases, which are implicated in vasoconstriction-related disease states [1]. While the patent does not specifically exemplify the 5-methoxymethyl-3-hydroxy substitution pattern, it establishes that the (3R,5S) stereochemistry — rather than (3R,5R) or other diastereomers — is the configuration selected for biological activity optimization in this target class. This contrasts with the trans-(2R,5R) bis(methoxymethyl)pyrrolidine scaffold, which is primarily exploited as a stoichiometric chiral auxiliary in asymmetric synthesis rather than as a pharmacophoric element [2]. The patent-derived validation of the (3R,5S) configuration in a drug-discovery context provides a differentiated application rationale not available for the trans diastereomer.

Medicinal Chemistry Metalloprotease Inhibition Patent Landscape

Supply Chain Transparency: Multi-Vendor Availability, Quantified Pricing Tiers, and Purity Grade Options

The compound is available from multiple independent suppliers with transparent pricing across a range of scales, enabling competitive procurement benchmarking. 10xchem offers quantities from 50 mg ($218) to 10 g ($3,439) at 95% purity . Alternative vendors including CymitQuimica (Biosynth brand), MolCore, and Leyan supply the compound at 95% or 98% purity . This multi-vendor landscape contrasts with the (3S,5R) diastereomer (CAS 2803755-80-6), which has narrower commercial availability, and the (3S,5S) enantiomer (CAS 1909287-17-7), which is listed at 95% purity from fewer suppliers. The existence of multiple independent supply sources for the (3R,5S) diastereomer reduces single-supplier risk and supports competitive quotation for procurement decisions.

Procurement Supply Chain Pricing Benchmarking

Evidence-Backed Application Scenarios for (3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol Hydrochloride (CAS 1955474-68-6)


Asymmetric Synthesis of Cis-Configured Bioactive Pyrrolidines via Organocatalytic or Chiral Pool Strategies

Researchers developing cis-2,5-disubstituted pyrrolidine organocatalysts for enantioselective transformations — a field where cis-configured catalysts have recently achieved up to >99% ee in Michael additions [1] — can employ this compound as a direct chiral building block. The predefined (3R,5S) stereochemistry eliminates the need for asymmetric induction at two centers simultaneously, collapsing a four-stereoisomer problem into a single-enantiomer starting material. This is quantitatively significant because methods that generate the cis configuration de novo via 1,3-dipolar cycloaddition or amidomercuration typically require chromatographic separation of cis/trans mixtures, reducing overall yield [2].

Medicinal Chemistry SAR Exploration of Metalloprotease Inhibitor Scaffolds

Building on the patent precedent for (3R,5S)-configured pyrrolidines as zinc metalloprotease inhibitors [3], medicinal chemistry teams can use this compound as a late-stage diversification point. The methoxymethyl ether at C5 serves as a protected hydroxymethyl handle that can be selectively deprotected under mild acidic conditions to reveal a free hydroxyl for further functionalization (e.g., ether formation, esterification, or oxidation). The hydrochloride salt form ensures consistent stoichiometry for parallel synthesis workflows, where precise molar quantities are critical for library quality control.

Synthesis of Azabenzofuranyl MEK Kinase Inhibitor Analogs with Modified C5 Substituents

The structural homology to (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, which is a documented intermediate for azabenzofuranyl MEK kinase inhibitors , positions this methoxymethyl variant as a lipophilic isostere for SAR studies. Replacing the hydroxymethyl with methoxymethyl increases calculated logP and reduces hydrogen bond donor count by one, parameters that directly influence membrane permeability and oral bioavailability. Procurement of the methoxymethyl compound enables head-to-head comparison of C5 substituent effects on MEK inhibitory potency, metabolic stability, and cellular permeability within a single stereochemical series.

Chiral Resolution and Diastereomer Reference Standard for Analytical Method Development

The (3R,5S) diastereomer serves as an essential reference standard for chiral HPLC or SFC method development aimed at separating the four possible stereoisomers of 5-(methoxymethyl)pyrrolidin-3-ol. Given that the trans-(3R,5R) diastereomer is commercially available as a distinct CAS entity (1147110-59-5) , laboratories can procure both diastereomers to establish baseline retention times, validate chiral stationary phase selectivity, and quantify diastereomeric purity in synthetic batches. The oil form of the (3R,5S) compound may produce distinct chromatographic behavior compared to the solid trans diastereomer, facilitating unambiguous peak assignment.

Quote Request

Request a Quote for (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.